molecular formula C16H32O5Si B1587022 METHACRYLOXYPROPYLTRIISOPROPOXYSILANE CAS No. 80750-05-6

METHACRYLOXYPROPYLTRIISOPROPOXYSILANE

Cat. No.: B1587022
CAS No.: 80750-05-6
M. Wt: 332.51 g/mol
InChI Key: CHPNMYQJQQGAJS-UHFFFAOYSA-N
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Description

METHACRYLOXYPROPYLTRIISOPROPOXYSILANE is a chemical compound with the molecular formula C16H32O5Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, which helps in improving the adhesion between organic and inorganic materials .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

TMSPMA is classified as an eye irritant (category 2), skin irritant (category 2), and specific target organ toxicity - single exposure (category 3) . It should be handled with appropriate protective equipment, and direct contact with skin, eyes, and respiratory system should be avoided .

Future Directions

TMSPMA can be used as a linker molecule to synthesize a scaffold based on a TMSPMA-polyhedral oligomeric silsesquioxane (POSS) hybrid for potential tissue engineering applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE typically involves the reaction of 3-(chloromethyl)propyltrimethoxysilane with methacrylic acid under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound with high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHACRYLOXYPROPYLTRIISOPROPOXYSILANE is unique due to its specific combination of methacrylate and silyl groups, which provide it with both polymerization and coupling capabilities. This makes it particularly useful in applications requiring strong adhesion and durable polymeric materials .

Properties

IUPAC Name

3-tri(propan-2-yloxy)silylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O5Si/c1-12(2)16(17)18-10-9-11-22(19-13(3)4,20-14(5)6)21-15(7)8/h13-15H,1,9-11H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPNMYQJQQGAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](CCCOC(=O)C(=C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001458
Record name 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80750-05-6
Record name Methacryloxypropyltriisopropoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80750-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tris(1-methylethoxy)silyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080750056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[tris(1-methylethoxy)silyl]propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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